molecular formula C22H22N4O3S B3397704 2-((cyanomethyl)thio)-3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1021221-30-6

2-((cyanomethyl)thio)-3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B3397704
CAS No.: 1021221-30-6
M. Wt: 422.5 g/mol
InChI Key: UUBKRZQIIZUQFA-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline derivative family, characterized by a bicyclic aromatic core fused with a pyrimidine ring. The structure features a 3,5-dimethylphenyl group at position 3, a cyanomethylthio substituent at position 2, and a methoxyethyl carboxamide at position 5.

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-10-15(2)12-17(11-14)26-21(28)18-5-4-16(20(27)24-7-8-29-3)13-19(18)25-22(26)30-9-6-23/h4-5,10-13H,7-9H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBKRZQIIZUQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCOC)N=C2SCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other quinazoline and pyrimidine derivatives reported in the literature. Below is a detailed comparison based on structural features, synthetic pathways, and physicochemical properties.

Structural Analogues

Compound Name / ID Core Structure Key Substituents Reference(s)
Target Compound 3,4-Dihydroquinazoline 3-(3,5-Dimethylphenyl), 2-(cyanomethylthio), N-(2-methoxyethyl)carboxamide N/A
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide-hydrazine 4-Methylphenyl hydrazine, sulfamoylphenyl
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, cyano
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido-quinazoline 5-Methylfuran, cyano, fused pyrimidine-quinazoline core

Physicochemical Properties

Property Target Compound (Predicted) Compound 13a Compound 11a Compound 12
Molecular Weight ~450 g/mol 357.38 g/mol 386 g/mol 318 g/mol
Melting Point Not reported 288°C 243–246°C 268–269°C
Key Functional Groups Cyanomethylthio, carboxamide Cyano, sulfamoylphenyl Cyano, trimethylbenzylidene Cyano, fused pyrimidine
Solubility Moderate (polar solvents) Low (crystallized in dioxane) Low (crystallized in acetic acid) Moderate (DMF/water)

Spectral and Analytical Data

  • IR Spectroscopy :

    • Target Compound : Expected peaks for C≡N (~2214 cm⁻¹), C=O (~1664 cm⁻¹), and NH/OH (~3300 cm⁻¹).
    • Compound 13a : Observed peaks at 2214 cm⁻¹ (C≡N) and 1664 cm⁻¹ (C=O) .
    • Compound 11a : Peaks at 2219 cm⁻¹ (C≡N) and 1719 cm⁻¹ (C=O) .
  • NMR Spectroscopy :

    • Compound 13a : δ 2.30 (s, CH3), 7.20–7.92 (ArH), 10.13 (NH) .
    • Compound 12 : δ 2.34 (CH3), 6.28–7.82 (ArH), 9.59 (NH) .

Bioactivity Potential

  • Compound 13a/13b : Sulfamoylphenyl derivatives are often explored for antimicrobial or enzyme inhibitory activity .
  • Compound 11a/11b: Thiazolo-pyrimidines with cyano groups are studied for anticancer and anti-inflammatory properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((cyanomethyl)thio)-3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Reactant of Route 2
Reactant of Route 2
2-((cyanomethyl)thio)-3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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